molecular formula C26H30ClN5O2 B11309399 [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone

[4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone

Cat. No.: B11309399
M. Wt: 480.0 g/mol
InChI Key: WPYSZAPFVLYMLR-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine and quinoxaline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and quinoxaline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays due to its interaction with specific biological targets. It is often used in the study of receptor-ligand interactions and enzyme inhibition.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of a chlorine atom.

    Ethyl 3-(furan-2-yl)propionate: Contains a furan ring instead of a quinoxaline ring.

    Disilane-bridged architectures: Feature silicon-silicon bonds instead of carbon-carbon bonds.

Uniqueness

What sets [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone apart is its combination of piperazine and quinoxaline moieties, which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C26H30ClN5O2

Molecular Weight

480.0 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C26H30ClN5O2/c1-2-34-25-24(28-21-10-4-5-11-22(21)29-25)32-13-7-8-19(18-32)26(33)31-16-14-30(15-17-31)23-12-6-3-9-20(23)27/h3-6,9-12,19H,2,7-8,13-18H2,1H3

InChI Key

WPYSZAPFVLYMLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl

Origin of Product

United States

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